![molecular formula C30H24Cl2N2O7S B11968867 ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968867.png)
ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, furans, and thiazolopyrimidines. Key steps may involve:
Acetylation: Introduction of the acetyloxy group.
Methoxylation: Introduction of the methoxy group.
Furan ring formation: Using appropriate reagents and conditions.
Thiazolopyrimidine ring formation: Cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and acetyloxy groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, etc.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Phenylfurans: Compounds with phenyl and furan rings.
Methoxyphenyl derivatives: Compounds with methoxy groups on phenyl rings.
Uniqueness
What sets ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its unique combination of functional groups and the potential for diverse biological activities.
特性
分子式 |
C30H24Cl2N2O7S |
|---|---|
分子量 |
627.5 g/mol |
IUPAC名 |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H24Cl2N2O7S/c1-5-39-29(37)26-15(2)33-30-34(27(26)18-7-10-23(40-16(3)35)24(13-18)38-4)28(36)25(42-30)14-19-8-11-22(41-19)17-6-9-20(31)21(32)12-17/h6-14,27H,5H2,1-4H3/b25-14+ |
InChIキー |
IVXGGAMLOWOBIX-AFUMVMLFSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


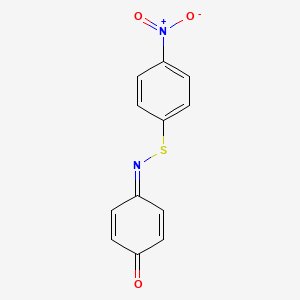
![(5Z)-3-ethyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968788.png)
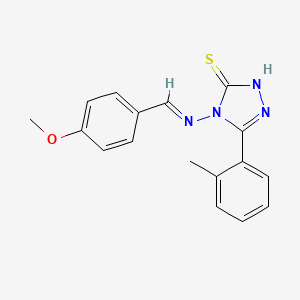
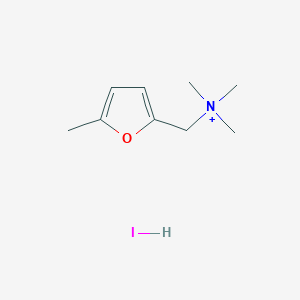

![4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate](/img/structure/B11968811.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968813.png)
![isopropyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968821.png)
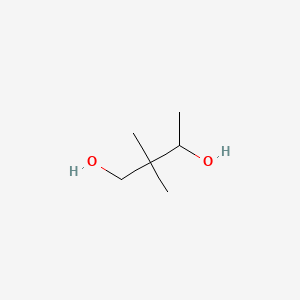


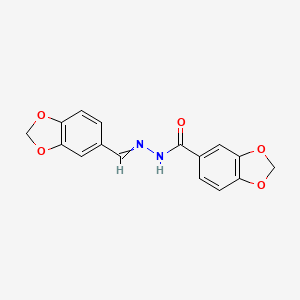
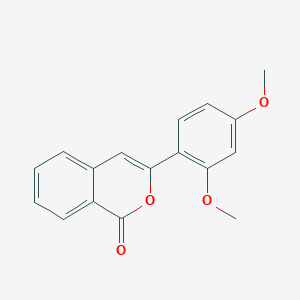
![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
